molecular formula C10H17N3O2 B13489231 Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13489231
M. Wt: 211.26 g/mol
InChI Key: AYMCMQYEEUHCDF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl ester group, an amino group, and a trimethyl-substituted pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4,5-trimethyl-1h-pyrazole with methyl 2-bromo-3-aminopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(1h-imidazol-4-yl)propanoate
  • Methyl 2-amino-3-(1h-pyrazol-4-yl)propanoate
  • Methyl 2-amino-3-(1h-triazol-4-yl)propanoate

Comparison:

  • Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties.
  • Methyl 2-amino-3-(1h-imidazol-4-yl)propanoate has an imidazole ring instead of a pyrazole ring, which can affect its binding affinity and biological activity.
  • Methyl 2-amino-3-(1h-pyrazol-4-yl)propanoate lacks the trimethyl substitution, making it less sterically hindered.
  • Methyl 2-amino-3-(1h-triazol-4-yl)propanoate contains a triazole ring, which can alter its chemical reactivity and interaction with biological targets.

Biological Activity

Methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₇N₃O₂
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1249026-37-6
  • MDL Number : N/A

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amino acid precursors. The detailed synthetic pathway includes:

  • Formation of the pyrazole ring.
  • Alkylation with propanoic acid derivatives.
  • Methylation to achieve the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung)15.2Significant growth inhibition
HT-1080 (Fibrosarcoma)12.8Moderate cytotoxicity
SGC-7901 (Stomach)10.5High growth inhibition

These results suggest that the compound may act as a potent inhibitor of tumor cell proliferation.

The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells. This was corroborated by flow cytometry and annexin V staining assays.

Study 1: In Vivo Evaluation

A recent in vivo study assessed the efficacy of this compound in a mouse model bearing xenografted tumors. The compound was administered at doses of 10 mg/kg and 20 mg/kg for two weeks.

Results :

  • Tumor volume reduction was observed in both dosage groups.
  • Histological analysis showed increased apoptosis in treated tumors compared to controls.

Study 2: Synergistic Effects with Chemotherapy

Another study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy resulted in a significantly lower IC50 for doxorubicin, indicating enhanced efficacy.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-6-7(2)12-13(8(6)3)5-9(11)10(14)15-4/h9H,5,11H2,1-4H3

InChI Key

AYMCMQYEEUHCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C(=O)OC)N)C

Origin of Product

United States

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